O,O-Diheptyl dithiophosphoric acid
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Overview
Description
O,O-Diheptyl dithiophosphoric acid: is an organophosphorus compound with the molecular formula C14H31O2PS2. It is a derivative of dithiophosphoric acid, where the hydrogen atoms are replaced by heptyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O-Diheptyl dithiophosphoric acid can be synthesized through the reaction of heptyl alcohol with phosphorus pentasulfide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
P2S5+4C7H15OH→2(C7H15O)2PS2H+H2S
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where heptyl alcohol and phosphorus pentasulfide are reacted under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O,O-Diheptyl dithiophosphoric acid can undergo oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form phosphorothioates.
Substitution: The compound can participate in substitution reactions where the heptyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of phosphorothioates.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: O,O-Diheptyl dithiophosphoric acid is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic properties.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind to metal ions.
Industry: In the industrial sector, it is used as an additive in lubricants and as a corrosion inhibitor. Its antioxidant properties make it valuable in the stabilization of polymers and other materials.
Mechanism of Action
The mechanism of action of O,O-Diheptyl dithiophosphoric acid involves its ability to decompose peroxides and trap free radicals. This antioxidant action is primarily due to the presence of sulfur atoms in the molecule, which can interact with reactive oxygen species. Additionally, the compound can chelate metal ions, preventing them from catalyzing oxidative reactions.
Comparison with Similar Compounds
- O,O-Diethyl dithiophosphoric acid
- O,O-Dibutyl dithiophosphoric acid
- O,O-Dioctyl dithiophosphoric acid
Comparison: O,O-Diheptyl dithiophosphoric acid is unique due to its longer heptyl chains, which provide different solubility and reactivity profiles compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic properties and stability.
Properties
CAS No. |
2253-56-7 |
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Molecular Formula |
C14H31O2PS2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
diheptoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS2/c1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,18,19) |
InChI Key |
KXKYPMWKQXTEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=S)(OCCCCCCC)S |
Origin of Product |
United States |
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